Genipin

Catalog No.
S528804
CAS No.
6902-77-8
M.F
C11H14O5
M. Wt
226.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Genipin

CAS Number

6902-77-8

Product Name

Genipin

IUPAC Name

methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C11H14O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h2,5,7,9,11-12,14H,3-4H2,1H3

InChI Key

AZKVWQKMDGGDSV-BCMRRPTOSA-N

SMILES

COC(=O)C1=COC(C2C1CC=C2CO)O

Solubility

Soluble in DMSO

Synonyms

Genipin; (+)-Genipin

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O

Description

The exact mass of the compound Genipin is 226.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49633. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of iridoid monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tissue Engineering and Regeneration

One of the most promising areas of genipin research lies in tissue engineering and regeneration. Genipin acts as a crosslinking agent, a substance that strengthens and stabilizes biomaterials used to create scaffolds for tissue growth.

  • Advantages over Synthetic Crosslinkers

    Genipin offers several advantages over traditional synthetic crosslinkers, such as glutaraldehyde. It exhibits very low cytotoxicity (minimal toxicity to cells) ░[1]. Additionally, tissues treated with genipin maintain high stability and resist degradation by enzymes in the body ░[1].

  • Applications

    Genipin-crosslinked materials like hydrogels, nanogels, and scaffolds show promise in applications like skin tissue engineering ░[1], wound dressings ░[1], and bone regeneration ░[2]. These materials demonstrate excellent biocompatibility (compatibility with living tissue) and promote cell attachment and growth ░[1].

Enzyme Immobilization

Another exciting application of genipin lies in enzyme immobilization. Enzymes are protein molecules that act as biological catalysts in various cellular processes. Immobilization refers to attaching enzymes to a carrier material, which can improve their stability and reusability.

  • Benefits of Genipin: Genipin's low toxicity and efficient crosslinking ability make it a valuable tool for enzyme immobilization. Studies have shown that genipin effectively prevents enzyme leaching (loss from the carrier) and allows for repeated use without significant activity loss ░[3: ]. Additionally, genipin-immobilized enzymes may exhibit enhanced storage, pH, and thermal stability compared to those immobilized with conventional methods ░[3: ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-0.7

Exact Mass

226.0841

Appearance

Solid powder

Melting Point

120-121°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A3V2NE52YG

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cholagogues and Choleretics

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid methyl ester

Dates

Modify: 2023-08-15
1: Shen XL, Liu H, Xiang H, Qin XM, Du GH, Tian JS. Combining biochemical with (1)H NMR-based metabolomics approach unravels the antidiabetic activity of genipin and its possible mechanism. J Pharm Biomed Anal. 2016 Jun 25;129:80-89. doi: 10.1016/j.jpba.2016.06.041. [Epub ahead of print] PubMed PMID: 27411170.
2: Li Y, Li L, Hölscher C. Therapeutic Potential of Genipin in Central Neurodegenerative Diseases. CNS Drugs. 2016 Jul 9. [Epub ahead of print] PubMed PMID: 27395402.
3: Yu D, Shi M, Bao J, Yu X, Li Y, Liu W. Genipin ameliorates hypertension-induced renal damage via the angiotensin II-TLR/MyD88/MAPK pathway. Fitoterapia. 2016 Jul;112:244-53. doi: 10.1016/j.fitote.2016.06.010. Epub 2016 Jun 23. PubMed PMID: 27343367.
4: Jiang P, Ma Y, Gao Y, Li Z, Lian S, Xu Z, Jiang W, Tian X, Huang C. Comprehensive Evaluation of the Metabolism of Genipin-1-β-d-gentiobioside in Vitro and in Vivo by Using HPLC-Q-TOF. J Agric Food Chem. 2016 Jul 13;64(27):5490-8. doi: 10.1021/acs.jafc.6b01835. Epub 2016 Jun 30. PubMed PMID: 27302600.
5: Tan HY, Wang N, Tsao SW, Che CM, Yuen MF, Feng Y. IRE1α inhibition by natural compound genipin on tumour associated macrophages reduces growth of hepatocellular carcinoma. Oncotarget. 2016 May 30. doi: 10.18632/oncotarget.9696. [Epub ahead of print] PubMed PMID: 27270308.
6: Zhang A, Wang S, Zhang J, Wu H. Genipin alleviates LPS-induced acute lung injury by inhibiting NF-κB and NLRP3 signaling pathways. Int Immunopharmacol. 2016 Jun 2;38:115-119. doi: 10.1016/j.intimp.2016.05.011. [Epub ahead of print] PubMed PMID: 27262946.
7: Huang GQ, Cheng LY, Xiao JX, Wang SQ, Han XN. Genipin-crosslinked O-carboxymethyl chitosan-gum Arabic coacervate as a pH-sensitive delivery system and microstructure characterization. J Biomater Appl. 2016 May 26. pii: 0885328216651393. [Epub ahead of print] PubMed PMID: 27231264.
8: Chronopoulou L, Toumia Y, Cerroni B, Pandolfi D, Paradossi G, Palocci C. Biofabrication of genipin-crosslinked peptide hydrogels and their use in the controlled delivery of naproxen. N Biotechnol. 2016 May 7. pii: S1871-6784(16)30010-3. doi: 10.1016/j.nbt.2016.04.006. [Epub ahead of print] PubMed PMID: 27167857.
9: De Clercq K, Schelfhout C, Bracke M, De Wever O, Van Bockstal M, Ceelen W, Remon JP, Vervaet C. Genipin-crosslinked gelatin microspheres as a strategy to prevent postsurgical peritoneal adhesions: In vitro and in vivo characterization. Biomaterials. 2016 Jul;96:33-46. doi: 10.1016/j.biomaterials.2016.04.012. Epub 2016 Apr 22. PubMed PMID: 27135715.
10: Muzzarelli RA, El Mehtedi M, Bottegoni C, Gigante A. Physical properties imparted by genipin to chitosan for tissue regeneration with human stem cells: A review. Int J Biol Macromol. 2016 Apr 19. pii: S0141-8130(16)30234-3. doi: 10.1016/j.ijbiomac.2016.03.075. [Epub ahead of print] Review. PubMed PMID: 27106590.
11: Wang Y, Bao J, Wu X, Wu Q, Li Y, Zhou Y, Li L, Bu H. Genipin crosslinking reduced the immunogenicity of xenogeneic decellularized porcine whole-liver matrices through regulation of immune cell proliferation and polarization. Sci Rep. 2016 Apr 21;6:24779. doi: 10.1038/srep24779. PubMed PMID: 27098308; PubMed Central PMCID: PMC4838870.
12: Fiamingo A, Campana-Filho SP. Structure, morphology and properties of genipin-crosslinked carboxymethylchitosan porous membranes. Carbohydr Polym. 2016 Jun 5;143:155-63. doi: 10.1016/j.carbpol.2016.02.016. Epub 2016 Feb 8. PubMed PMID: 27083355.
13: Sun F, Jiang Y, Xu Y, Shi H, Zhang S, Liu X, Pan S, Ye G, Zhang W, Zhang F, Zhong C. Genipin cross-linked decellularized tracheal tubular matrix for tracheal tissue engineering applications. Sci Rep. 2016 Apr 15;6:24429. doi: 10.1038/srep24429. PubMed PMID: 27080716; PubMed Central PMCID: PMC4832209.
14: Zhang Y, Wang QS, Yan K, Qi Y, Wang GF, Cui YL. Preparation, characterization, and evaluation of genipin crosslinked chitosan/gelatin three-dimensional scaffolds for liver tissue engineering applications. J Biomed Mater Res A. 2016 Aug;104(8):1863-70. doi: 10.1002/jbm.a.35717. Epub 2016 Mar 30. PubMed PMID: 27027247.
15: Zhu SQ, Zheng LY, Pan AP, Yu AY, Wang QM, Xue AQ. The efficacy and safety of posterior scleral reinforcement using genipin cross-linked sclera for macular detachment and retinoschisis in highly myopic eyes. Br J Ophthalmol. 2016 Feb 25. pii: bjophthalmol-2015-308087. doi: 10.1136/bjophthalmol-2015-308087. [Epub ahead of print] PubMed PMID: 26917677.
16: Khan H, Shukla RN, Bajpai AK. Genipin-modified gelatin nanocarriers as swelling controlled drug delivery system for in vitro release of cytarabine. Mater Sci Eng C Mater Biol Appl. 2016 Apr 1;61:457-65. doi: 10.1016/j.msec.2015.12.085. Epub 2015 Dec 30. PubMed PMID: 26838872.
17: Wang R, Zhao J, Zhang L, Peng L, Zhang X, Zheng W, Chen H. Genipin Derivatives Protect RGC-5 from Sodium Nitroprusside-Induced Nitrosative Stress. Int J Mol Sci. 2016 Jan 19;17(1). pii: E117. doi: 10.3390/ijms17010117. PubMed PMID: 26797604; PubMed Central PMCID: PMC4730358.
18: Ghasemi A, Mohtashami M, Sheijani SS, Aliakbari K. Chitosan-genipin nanohydrogel as a vehicle for sustained delivery of alpha-1 antitrypsin. Res Pharm Sci. 2015 Nov-Dec;10(6):523-34. PubMed PMID: 26779272; PubMed Central PMCID: PMC4698863.
19: Yang Y, Yang Y, Hou J, Ding Y, Zhang T, Zhang Y, Wang J, Shi C, Fu W, Cai Z. The Hydroxyl at Position C1 of Genipin Is the Active Inhibitory Group that Affects Mitochondrial Uncoupling Protein 2 in Panc-1 Cells. PLoS One. 2016 Jan 15;11(1):e0147026. doi: 10.1371/journal.pone.0147026. eCollection 2016. PubMed PMID: 26771380; PubMed Central PMCID: PMC4714807.
20: Yao ML, Gu J, Zhang YC, Wang N, Zhu ZH, Yang QT, Liu M, Xia JF. [Inhibitory effect of Genipin on uncoupling protein-2 and energy metabolism of androgen-independent prostate cancer cells]. Zhonghua Nan Ke Xue. 2015 Nov;21(11):973-6. Chinese. PubMed PMID: 26738321.

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